molecular formula C8H5ClFN3 B3176700 4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine CAS No. 1044768-45-7

4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine

Cat. No.: B3176700
CAS No.: 1044768-45-7
M. Wt: 197.6 g/mol
InChI Key: SXLNWUHSIPYGHJ-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine and fluorine atoms at positions 4 and 6, respectively, and a methyl group at position 2 on the pyrido[3,4-d]pyrimidine scaffold. Pyridopyrimidines are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4-chloro-6-fluoropyridine with a suitable methylating agent. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at position 4 can be displaced by nucleophiles such as amines or thiols.

    Electrophilic substitution: The fluorine atom at position 6 can participate in electrophilic aromatic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of 4-substituted derivatives.

    Electrophilic substitution: Formation of 6-substituted derivatives.

    Oxidation and reduction: Formation of oxidized or reduced analogs.

Scientific Research Applications

4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-fluoro-2-methylpyrido[2,3-d]pyrimidine
  • 4-Chloro-6-fluoro-2-methylpyrido[4,3-d]pyrimidine
  • 4-Chloro-6-fluoro-2-methylpyrido[3,2-d]pyrimidine

Uniqueness

4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

4-chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN3/c1-4-12-6-3-11-7(10)2-5(6)8(9)13-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLNWUHSIPYGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CN=C(C=C2C(=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233734
Record name 4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044768-45-7
Record name 4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044768-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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